molecular formula C8H7NO2 B8814894 2-Isonitrosoacetophenone

2-Isonitrosoacetophenone

Cat. No.: B8814894
M. Wt: 149.15 g/mol
InChI Key: MLNKXLRYCLKJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isonitrosoacetophenone is an organic compound with the molecular formula C₈H₇NO₂ It is a derivative of benzeneacetaldehyde, where the aldehyde group is converted into an aldoxime

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isonitrosoacetophenone can be synthesized through the reaction of benzeneacetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The aldoxime formation involves the nucleophilic addition of hydroxylamine to the carbonyl group of benzeneacetaldehyde, followed by dehydration to form the oxime.

Industrial Production Methods: Industrial production of benzeneacetaldehyde, alpha-oxo-, aldoxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

2-Isonitrosoacetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of benzeneacetaldehyde, alpha-oxo-, aldoxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or as a reactive intermediate in metabolic pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Benzeneacetaldehyde: The parent compound, which lacks the oxime group.

    Phenylacetaldehyde oxime: A similar compound with a different substitution pattern.

    Benzaldehyde oxime: Another related compound with an oxime group attached to a benzaldehyde moiety.

Uniqueness: 2-Isonitrosoacetophenone is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxyimino-1-phenylethanone

InChI

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H

InChI Key

MLNKXLRYCLKJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with potassium tert-butoxide (58 mmol) and 63 mL of tert-butyl alcohol. The mixture was stirred until a solution was formed, and a solution of the appropriate benzophenone (50 mmol) in 35 mL of tert-butyl alcohol added dropwise over 15 min. The reaction mixture was stirred for 1 hr, and the neat isoamyl nitrite (75 mmol) added over five min. The reaction mixture was monitored for completion and then diluted with 100 mL of heptanes. The resulting solid (38 mmol) was collected via suction filtration and dried to a constant weight under vacuum. Procedure was adapted from: Hagedorn et al., Chem. Ber., 98:193 (1965).
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
75 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
38 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
heptanes
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.